molecular formula C24H20I6MgN4O8 B12293564 magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate

magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate

Cat. No.: B12293564
M. Wt: 1278.2 g/mol
InChI Key: GKYAWXYOWNFSQR-UHFFFAOYSA-L
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Description

Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate is a complex organic compound that features a magnesium ion coordinated with a triiodinated benzoate derivative. This compound is notable for its use in various scientific and industrial applications, particularly in the field of medical imaging as a contrast agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate typically involves the iodination of a benzoic acid derivative followed by acylation and amination reactions. The process begins with the iodination of 3-amino-2,4,6-triiodobenzoic acid, which is then acylated with acetic anhydride to form 3-acetamido-2,4,6-triiodobenzoic acid. This intermediate is further reacted with 2-oxopropylamine under controlled conditions to yield the final product. The magnesium ion is introduced through a coordination reaction with the benzoate derivative .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deiodinated derivatives, acetamido-reduced compounds, and various substituted benzoate derivatives .

Scientific Research Applications

Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate primarily involves its role as a contrast agent in medical imaging. The high atomic number of iodine atoms in the compound enhances the contrast of images by absorbing X-rays more effectively than surrounding tissues. This allows for clearer visualization of internal structures. The compound targets specific tissues and organs based on its chemical properties and the mode of administration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate is unique due to its specific coordination with magnesium, which may offer distinct advantages in terms of stability and imaging efficacy. Its chemical structure allows for targeted imaging applications and potential use in novel diagnostic techniques .

Properties

Molecular Formula

C24H20I6MgN4O8

Molecular Weight

1278.2 g/mol

IUPAC Name

magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate

InChI

InChI=1S/2C12H11I3N2O4.Mg/c2*1-4(18)3-16-10-7(13)6(12(20)21)8(14)11(9(10)15)17-5(2)19;/h2*16H,3H2,1-2H3,(H,17,19)(H,20,21);/q;;+2/p-2

InChI Key

GKYAWXYOWNFSQR-UHFFFAOYSA-L

Canonical SMILES

CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Mg+2]

Origin of Product

United States

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